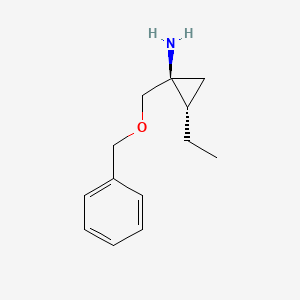

(1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine

Beschreibung

(1S,2S)-2-Ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine is a chiral cyclopropane derivative featuring an ethyl group at position 2 and a phenylmethoxymethyl (benzyloxymethyl) substituent at position 1 of the cyclopropane ring. The stereochemistry (1S,2S) is critical for its spatial orientation, influencing interactions in biological systems or synthetic applications. The phenylmethoxymethyl group introduces aromaticity and ether functionality, enhancing lipophilicity, while the ethyl group contributes to steric bulk. Though specific physical data (e.g., boiling point, density) are unavailable in the provided evidence, its molecular formula is inferred as C₁₃H₁₉NO (molar mass: ~205.3 g/mol). This compound may serve as a building block in medicinal chemistry due to its rigid cyclopropane scaffold and functional versatility.

Eigenschaften

CAS-Nummer |

774175-92-7 |

|---|---|

Molekularformel |

C13H19NO |

Molekulargewicht |

205.30 g/mol |

IUPAC-Name |

(1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine |

InChI |

InChI=1S/C13H19NO/c1-2-12-8-13(12,14)10-15-9-11-6-4-3-5-7-11/h3-7,12H,2,8-10,14H2,1H3/t12-,13+/m0/s1 |

InChI-Schlüssel |

BWUCMBPEHJHZCB-QWHCGFSZSA-N |

Isomerische SMILES |

CC[C@H]1C[C@]1(COCC2=CC=CC=C2)N |

Kanonische SMILES |

CCC1CC1(COCC2=CC=CC=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

Introduction of the Ethyl Group: This step can be performed using ethylation reactions, where an ethyl group is introduced to the cyclopropane ring using ethyl halides and a base.

Attachment of the Phenylmethoxymethyl Group: This can be done through nucleophilic substitution reactions, where a phenylmethoxymethyl halide reacts with the cyclopropane derivative.

Introduction of the Amine Group: This step involves amination reactions, where an amine group is introduced to the cyclopropane ring using amine reagents and appropriate catalysts.

Industrial Production Methods

Industrial production of (1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the amine group can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the phenylmethoxymethyl group to a phenylmethyl group or reduce the cyclopropane ring to a more stable structure.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the phenylmethoxymethyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of imines, nitriles, or carboxylic acids.

Reduction: Formation of reduced cyclopropane derivatives or phenylmethyl derivatives.

Substitution: Formation of substituted cyclopropane derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Chiral Catalysts: Its chiral nature makes it a potential candidate for use as a chiral catalyst in asymmetric synthesis.

Biology

Biological Probes: The compound can be used as a probe to study biological processes involving cyclopropane derivatives.

Enzyme Inhibitors: Its unique structure may allow it to act as an inhibitor for certain enzymes.

Medicine

Drug Development: The compound’s amine group and chiral centers make it a potential candidate for drug development, particularly in the design of chiral drugs.

Industry

Material Science: The compound can be used in the development of new materials with unique properties due to its strained ring structure.

Wirkmechanismus

The mechanism of action of (1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through its functional groups. The cyclopropane ring’s strain can also play a role in its reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Variations

The table below compares the target compound with key analogues, emphasizing substituents, stereochemistry, and physical properties:

Key Observations

Substituent Effects :

- Electron-Withdrawing Groups : Fluorine (e.g., 3,4-difluorophenyl ) and trifluoromethyl lower pKa values, increasing amine acidity and solubility. This contrasts with the target compound’s phenylmethoxymethyl group, which is electron-donating and lipophilic.

- Bulk and Steric Effects : The phenylmethoxymethyl group in the target compound introduces greater steric hindrance compared to smaller substituents like ethyl or trifluoromethyl. This may reduce metabolic degradation in drug candidates.

For example, (1R,2S)-2-(4-benzyloxyphenyl)cyclopropan-1-amine demonstrates how stereochemical inversion alters spatial orientation and possibly receptor binding.

Salt Forms :

- Hydrochloride or dihydrobromide salts (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations. The target compound, as a free base, may require salt formation for enhanced bioavailability.

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.